molecular formula C23H22ClN5O B2892795 1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111317-95-3

1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2892795
CAS No.: 1111317-95-3
M. Wt: 419.91
InChI Key: CWAUQFVCQQAGPM-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a phenylpiperazine derivative featuring a pyrazolo[1,5-a]pyrazine core. Its structure comprises:

  • A piperazine ring substituted with a 3-chlorophenyl group at position 1.
  • A pyrazolo[1,5-a]pyrazine heterocycle linked to the piperazine at position 2.
  • A 4-methoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine.

The 3-chlorophenyl and 4-methoxyphenyl groups likely influence binding affinity and selectivity due to their electronic and steric properties.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-30-20-7-5-17(6-8-20)21-16-22-23(25-9-10-29(22)26-21)28-13-11-27(12-14-28)19-4-2-3-18(24)15-19/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAUQFVCQQAGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it could act as an agonist or antagonist at serotonin receptors, influencing mood and behavior.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparison table highlighting key structural analogs and their differentiating features:

Compound Name Structural Differences Molecular Formula Key Features/Implications Reference
1-(3-Chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine Reference compound C₂₂H₂₀ClN₅O Combines 3-chlorophenyl (piperazine) and 4-methoxyphenyl (pyrazine) for dual receptor modulation. N/A
1-(4-Chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (G430-1277) - 4-Chlorophenyl (vs. 3-chloro) on piperazine
- 4-Fluorophenyl (vs. 4-methoxy) on pyrazine
C₂₂H₁₉ClFN₅ Fluorine’s electronegativity may enhance metabolic stability; 4-Cl vs. 3-Cl alters receptor selectivity.
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Pyridine (vs. pyrazine) core
- Lacks 4-methoxyphenyl substituent
C₁₈H₁₉ClN₄ Pyridine’s reduced nitrogen content may lower polarity and CNS penetration.
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Lacks piperazine moiety
- 3,4-Dimethoxyphenyl substituent
C₁₄H₁₂ClN₃O₂ Dimethoxy groups enhance electron density, potentially improving π-π stacking in receptor binding.
1-(3-Chlorophenyl)piperazine (3-CPP) Simplified structure lacking pyrazolo-pyrazine core C₁₀H₁₂ClN₂ Known 5-HT₂C receptor agonist; pyrazine addition in the target compound may modulate off-target effects.

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities. Its unique structural features suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an isoxazole ring, an imidazole moiety, and a thioacetamide linkage, which may contribute to its biological activity. The presence of these functional groups can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting a potential for development as antimicrobial agents.

Anticancer Properties

Research indicates that the compound may possess anticancer properties. A study involving similar isoxazole derivatives found that they exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key enzymes

The biological activity of N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to disrupted metabolism in pathogens or cancer cells.
  • Receptor Modulation : It could potentially modulate receptors associated with cell signaling pathways, affecting cellular responses.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential compared to standard treatments like cisplatin.

Case Study 2: Antimicrobial Efficacy

In a high-throughput screening assay, several derivatives were tested against a panel of bacterial strains. Compounds demonstrated varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics.

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